molecular formula C4H9NO3 B3051760 2-Hydroxy-N-(2-hydroxyethyl)acetamide CAS No. 3586-25-2

2-Hydroxy-N-(2-hydroxyethyl)acetamide

Cat. No. B3051760
CAS RN: 3586-25-2
M. Wt: 119.12 g/mol
InChI Key: NAOVCEBACWAEDG-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(2-hydroxyethyl)acetamide is a chemical compound with the CAS Number: 3586-25-2 . It has a molecular weight of 119.12 and its IUPAC name is this compound .


Molecular Structure Analysis

The molecular formula of this compound is C4H9NO3 . The InChI code for this compound is 1S/C4H9NO3/c6-2-1-5-4(8)3-7/h6-7H,1-3H2,(H,5,8) .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 71-72 degrees Celsius .

Scientific Research Applications

Heterocyclic Synthesis

2-Hydroxy-N-(2-hydroxyethyl)acetamide is utilized in the field of heterocyclic synthesis. Gouda et al. (2015) explored its use in preparing various synthetically useful and novel heterocyclic systems, highlighting its importance as an intermediate in this process (Gouda et al., 2015).

Anti-Inflammatory Activity

The compound has been studied for its anti-inflammatory properties. Jawed et al. (2010) investigated N-(2-hydroxy phenyl) acetamide, a related compound, for its anti-arthritic and anti-inflammatory activity, showing promise in this area (Jawed et al., 2010).

Natural Synthesis of Antimalarial Drugs

In the field of drug synthesis, particularly for antimalarial drugs, N-(2-Hydroxyphenyl)acetamide serves as an important intermediate. Magadum and Yadav (2018) described its role in the chemoselective monoacetylation process, crucial for the synthesis of these drugs (Magadum & Yadav, 2018).

Study of Restricted Rotation

Aitken, Smith, and Wilson (2016) conducted a study on N,N-bis(2-hydroxyethyl)acetamide, showing restricted rotation around the amide bond. This research provides insights into molecular behavior that is significant in chemistry and material science (Aitken, Smith, & Wilson, 2016).

Potential Pesticides

Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which includes compounds related to this compound, have been characterized as potential pesticides. Olszewska, Tarasiuk, and Pikus (2009) provided new diffraction data for these compounds, contributing to the development of new pesticides (Olszewska, Tarasiuk, & Pikus, 2009).

Synthesis and Characterization in Chemistry

The synthesis and characterization of related compounds like 2-hydroxy-N-methyl-N-phenyl-acetamide offer insights into chemical processes and molecular structures. Zhong-cheng and Wan-yin (2002) detailed the synthesis process and spectral analysis, contributing to the broader understanding of acetamide derivatives (Zhong-cheng & Wan-yin, 2002).

CO2 Capture Technology

In the field of environmental science, particularly in CO2 capture technology, N-(2-Hydroxyethyl) acetamide derivatives have been identified as degradation products. Gouedard et al. (2012) reviewed the degradation of amines used in CO2 capture, contributing to the understanding of environmental impacts and process optimization (Gouedard et al., 2012).

Safety and Hazards

The safety information for 2-Hydroxy-N-(2-hydroxyethyl)acetamide indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name

2-hydroxy-N-(2-hydroxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c6-2-1-5-4(8)3-7/h6-7H,1-3H2,(H,5,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOVCEBACWAEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189409
Record name Acetamide, 2-hydroxy-N-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3586-25-2
Record name N-(2-Hydroxyethyl)glycolamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003586252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC11059
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11059
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, 2-hydroxy-N-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-N-(2-hydroxyethyl)acetamide
Source European Chemicals Agency (ECHA)
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Record name N-(2-HYDROXYETHYL)GLYCOLAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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